N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene bridge to an azetidine ring. The azetidine is further functionalized with a pyrazine-2-carbonyl group at the 1-position and a carboxamide at the 3-position.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(20-6-11-1-2-14-15(5-11)25-10-24-14)12-8-21(9-12)17(23)13-7-18-3-4-19-13/h1-5,7,12H,6,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLCBMWHSLNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is often achieved through a reaction involving catechol and an appropriate alkylating agent. The azetidine ring can be constructed using cyclization reactions, and the pyrazine-2-carbonyl group is introduced through a subsequent acylation step.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it useful in studying biological systems or as a potential inhibitor of certain enzymes.
Medicine: It could be explored for its therapeutic properties, possibly as an antitumor agent or in the treatment of other diseases.
Industry: Its properties might be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Synthetic Methods: The target compound likely follows a carboxamide coupling strategy similar to 27k and HT-3 , where acid chlorides or activated esters react with amines. Notably, 27k achieved moderate yields (55%), while piperazine analogs required purification via reversed-phase chromatography .
Functional Group Impact: The benzodioxole moiety enhances lipophilicity and may improve blood-brain barrier penetration, as seen in antitubercular analogs . The pyrazine-2-carbonyl group may mimic cofactors or substrates in enzymatic pathways, similar to pyrazinamide’s role in tuberculosis treatment .
Biological Activity : While direct data for the target compound is lacking, structurally related compounds exhibit diverse activities:
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS Number: 1396687-20-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.33 g/mol. Its structure features a unique combination of a benzo[d][1,3]dioxole moiety and a pyrazine ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₄ |
| Molecular Weight | 340.33 g/mol |
| CAS Number | 1396687-20-9 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyrazole derivatives that have shown inhibitory effects against various targets.
- Receptor Modulation : It may interact with receptors in cellular signaling pathways, potentially modulating responses to physiological stimuli.
- Antioxidant Activity : Compounds with dioxole structures often exhibit antioxidant properties, which could contribute to their therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies involving pyrazole derivatives have shown cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin has been reported to enhance efficacy through synergistic effects .
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial potential of related compounds against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A series of pyrazole amides were synthesized and tested for their biological activity against cancer cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies provide insights into how structural features can enhance or diminish biological activity.
- Synergistic Effects : Research has shown that combining this compound with other anticancer agents can result in enhanced therapeutic outcomes, particularly in resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
